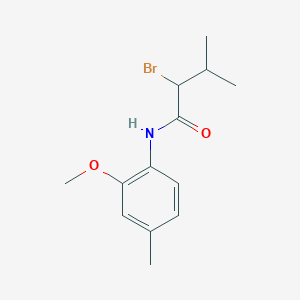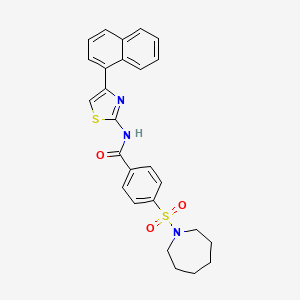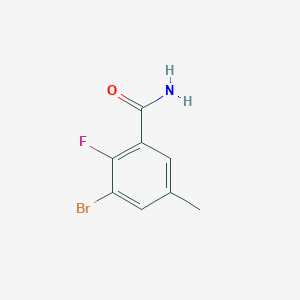
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is a chemical compound with significant importance in pharmaceutical and organic chemistry. It is known for its role as an intermediate in the synthesis of various medicinal compounds, particularly in the development of β-lactamase inhibitors used in combination with antibiotics for treating bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-7-fluoroindoline-2,3-dione.
Reaction with Sodium Hydroxide and Hydrogen Peroxide: The starting material is treated with 2 N sodium hydroxide and hydrogen peroxide (30%) at 0°C. The mixture is stirred at room temperature for 16 hours.
Quenching and Acidification: The reaction mixture is quenched with sodium sulfite and acidified with concentrated hydrochloric acid to adjust the pH to 2.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and oxo groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of β-lactamase inhibitors, which are combined with antibiotics to treat bacterial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including antitumor agents and modulators of specific biological pathways.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
作用機序
The mechanism of action of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors target β-lactamase enzymes produced by bacteria, which degrade β-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of antibiotics, allowing them to effectively combat bacterial infections .
類似化合物との比較
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: This compound is structurally similar and also used as an intermediate in pharmaceutical synthesis.
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid: Another similar compound with applications in organic synthesis.
Uniqueness
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of β-lactamase inhibitors highlights its importance in medicinal chemistry and pharmaceutical research.
特性
IUPAC Name |
2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWUUBQZRFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2672430.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2672432.png)
![methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)
![tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2672440.png)

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)

![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)

